
Kpc-2-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kpc-2-IN-2 is a compound known for its role in inhibiting the activity of Klebsiella pneumoniae carbapenemase-2 (KPC-2), an enzyme responsible for antibiotic resistance in Gram-negative bacteria. This compound has garnered significant attention due to its potential in combating antibiotic-resistant infections, which pose a major public health threat.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Kpc-2-IN-2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediate Compounds: This step involves the preparation of key intermediates through reactions such as condensation, cyclization, or substitution.
Final Coupling Reaction: The intermediate compounds are then coupled under controlled conditions, often involving catalysts and specific solvents, to form this compound.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.
化学反应分析
Types of Reactions
Kpc-2-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
Kpc-2-IN-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding bacterial resistance mechanisms and developing new antibiotics.
Medicine: Potential therapeutic agent for treating infections caused by KPC-2 producing bacteria.
Industry: Used in the development of diagnostic tools and assays for detecting antibiotic resistance.
作用机制
Kpc-2-IN-2 exerts its effects by inhibiting the activity of KPC-2 enzyme. The compound binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. This inhibition restores the efficacy of β-lactam antibiotics against resistant bacterial strains. The molecular targets include the serine residue in the active site of KPC-2, and the pathways involved are related to the hydrolysis of β-lactam antibiotics.
相似化合物的比较
Similar Compounds
Avibactam: Another inhibitor of β-lactamase enzymes, used in combination with ceftazidime.
Vaborbactam: Inhibits serine carbapenemases and is used with meropenem.
Relebactam: Combined with imipenem to inhibit β-lactamase enzymes.
Uniqueness of Kpc-2-IN-2
This compound is unique due to its specific inhibition of KPC-2 enzyme, which is a major contributor to antibiotic resistance in Gram-negative bacteria. Its ability to restore the efficacy of β-lactam antibiotics makes it a valuable compound in the fight against antibiotic-resistant infections.
属性
分子式 |
C12H10BN3O2S |
|---|---|
分子量 |
271.11 g/mol |
IUPAC 名称 |
[3-(4-thiophen-3-yltriazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BN3O2S/c17-13(18)10-2-1-3-11(6-10)16-7-12(14-15-16)9-4-5-19-8-9/h1-8,17-18H |
InChI 键 |
GPHQNHVYKQPXBD-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)N2C=C(N=N2)C3=CSC=C3)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)
![N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide](/img/structure/B14888912.png)
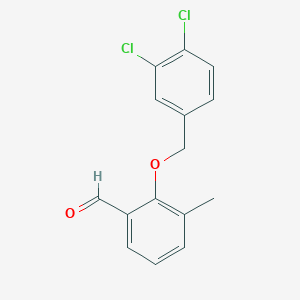
![[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate](/img/structure/B14888929.png)
![N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide](/img/structure/B14888939.png)




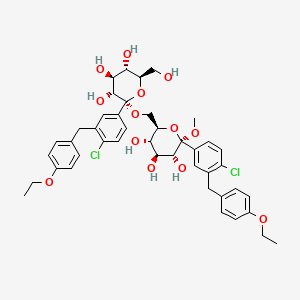
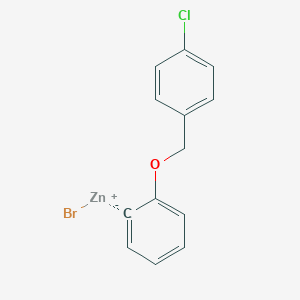
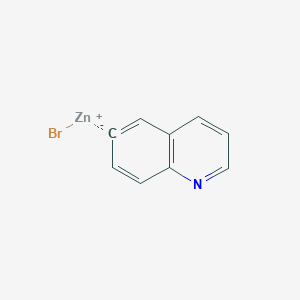
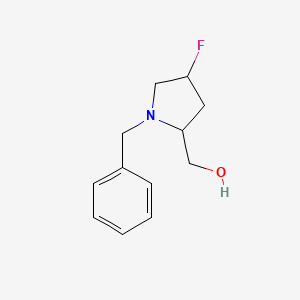
![2-(((3aS,4R,6S,6aR)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B14888974.png)
